molecular formula C26H34N4O2 B2914249 (E)-2-Cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-(2-morpholin-4-yl-1-phenylethyl)prop-2-enamide CAS No. 1030710-38-3

(E)-2-Cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-(2-morpholin-4-yl-1-phenylethyl)prop-2-enamide

Cat. No.: B2914249
CAS No.: 1030710-38-3
M. Wt: 434.584
InChI Key: MUWTVOKLZKURFF-UHFFFAOYSA-N
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Description

(E)-2-Cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-(2-morpholin-4-yl-1-phenylethyl)prop-2-enamide is a useful research compound. Its molecular formula is C26H34N4O2 and its molecular weight is 434.584. The purity is usually 95%.
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Biological Activity

(E)-2-Cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-(2-morpholin-4-yl-1-phenylethyl)prop-2-enamide, a complex organic compound, has garnered attention in medicinal chemistry for its potential biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on current research findings.

This compound belongs to the class of cyano compounds and amides, specifically pyrrole derivatives. Its molecular formula is C21H26N4OC_{21}H_{26}N_{4}O with a molecular weight of approximately 350.5 g/mol . The structural features of this compound include a pyrrole ring that enhances its reactivity and biological properties, making it a candidate for further pharmacological studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for monitoring the reaction progress and characterizing the final product.

Antiinflammatory Properties

Recent studies have indicated that derivatives similar to (E)-2-Cyano compounds exhibit significant anti-inflammatory activity. For instance, research on related compounds has demonstrated their ability to modulate the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. These compounds showed a reduction in nitrite production at non-cytotoxic concentrations, suggesting potential therapeutic applications in inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have been employed to explore the interaction of (E)-2-Cyano derivatives with various molecular targets associated with inflammation. These studies indicate satisfactory binding affinities with enzymes such as COX-2 and iNOS, which are critical in inflammatory pathways. The results suggest that these compounds could serve as lead candidates for developing new anti-inflammatory drugs .

In Vivo Models

In vivo experiments using animal models have shown promising results for compounds structurally related to (E)-2-Cyano derivatives. For example, one study demonstrated that a similar compound significantly reduced paw edema in CFA-induced models and decreased leukocyte migration in zymosan-induced peritonitis models . The doses tested ranged from 5 mg/kg to 100 mg/kg, showing dose-dependent efficacy.

Pharmacological Assays

Pharmacological assays have been conducted to assess the cytotoxicity and anti-inflammatory effects of (E)-2-Cyano derivatives. The findings suggest that these compounds can effectively reduce inflammation without significant cytotoxic effects on normal cells, highlighting their potential as safer alternatives to traditional anti-inflammatory medications .

Summary of Findings

Property Value
Molecular FormulaC21H26N4OC_{21}H_{26}N_{4}O
Molecular Weight350.5 g/mol
Key Biological ActivitiesAnti-inflammatory
Cytokine ModulationIL-1β, TNFα
In Vivo EfficacySignificant reduction in edema

Properties

IUPAC Name

(E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-(2-morpholin-4-yl-1-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O2/c1-19(2)17-30-20(3)14-23(21(30)4)15-24(16-27)26(31)28-25(22-8-6-5-7-9-22)18-29-10-12-32-13-11-29/h5-9,14-15,19,25H,10-13,17-18H2,1-4H3,(H,28,31)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWTVOKLZKURFF-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC(C)C)C)C=C(C#N)C(=O)NC(CN2CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1CC(C)C)C)/C=C(\C#N)/C(=O)NC(CN2CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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